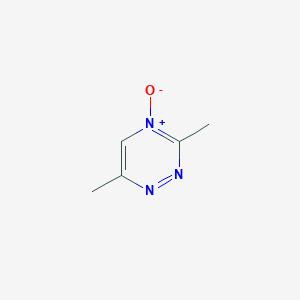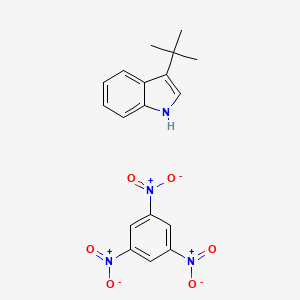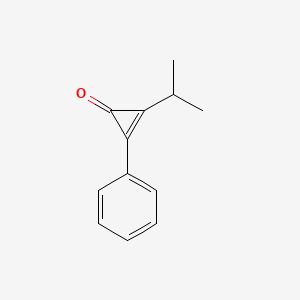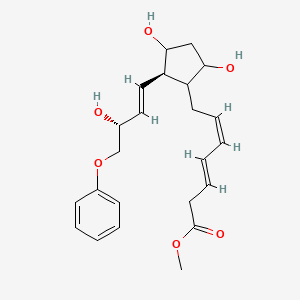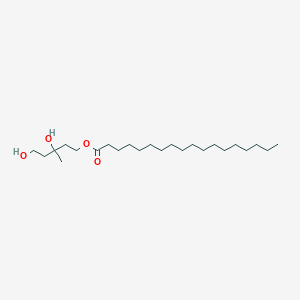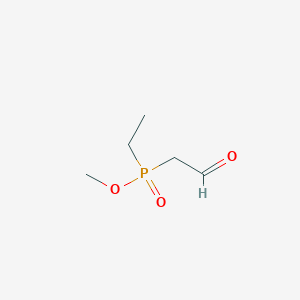
Methyl ethyl(2-oxoethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyl(2-oxoethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl(2-oxoethyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with an appropriate alkylating agent under basic conditions. For example, the deprotonation of ethyl phosphinate with a strong base such as lithium hexamethyldisilazide (LHMDS) followed by alkylation with an alkyl halide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ethyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl ethyl(2-oxoethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl ethyl(2-oxoethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
Methyl ethyl(2-oxoethyl)phosphinate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
65768-66-3 |
|---|---|
Molekularformel |
C5H11O3P |
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
2-[ethyl(methoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C5H11O3P/c1-3-9(7,8-2)5-4-6/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
SIUUZPSVMICJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


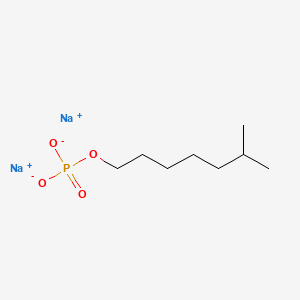
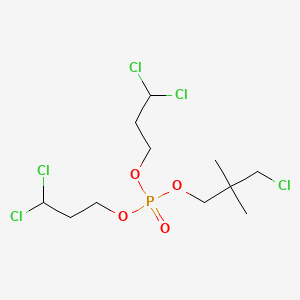
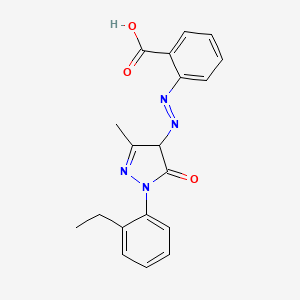
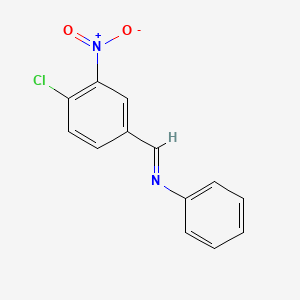
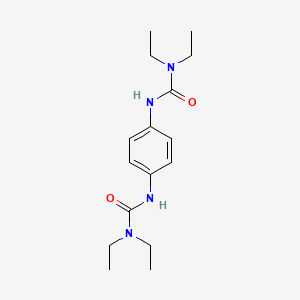
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
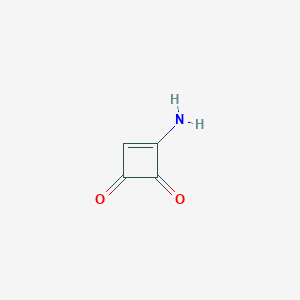
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
